molecular formula C22H32N2O3S B11504855 4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

Cat. No.: B11504855
M. Wt: 404.6 g/mol
InChI Key: ASHYWCYXNRFKOF-UHFFFAOYSA-N
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Description

4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. One common approach is to first synthesize the adamantane derivative through a series of reactions such as bromination and subsequent substitution reactions. The piperazine derivative is then prepared by reacting piperazine with the appropriate sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or adamantane moieties using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Adamantanyl-1-[(2-methoxyphenyl)sulfonyl]piperazine
  • 4-Adamantanyl-1-[(2-methylphenyl)sulfonyl]piperazine
  • 4-Adamantanyl-1-[(2-chlorophenyl)sulfonyl]piperazine

Uniqueness

4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H32N2O3S/c1-16-3-4-20(27-2)21(9-16)28(25,26)24-7-5-23(6-8-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h3-4,9,17-19H,5-8,10-15H2,1-2H3

InChI Key

ASHYWCYXNRFKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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